N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
This compound features a central oxalamide bridge (N1-C(=O)-C(=O)-N2) with two distinct substituents:
- N1-substituent: A 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl group, combining a piperazine ring (with a methyl group at position 4) and a thiophene ring (at position 3).
- N2-substituent: A thiophen-2-ylmethyl group.
Its design aligns with trends in bioactive molecules, where piperazine and thiophene moieties enhance solubility and binding interactions .
Properties
IUPAC Name |
N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-21-5-7-22(8-6-21)16(14-4-10-25-13-14)12-20-18(24)17(23)19-11-15-3-2-9-26-15/h2-4,9-10,13,16H,5-8,11-12H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLUSIBRHLNXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C₁₈H₂₄N₄O₂S₂
- Molecular Weight: 392.5 g/mol
- CAS Number: 946375-49-1
The compound features a piperazine ring, thiophene substituents, and an oxalamide linkage, which contribute to its unique biological properties.
Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can modulate cellular functions and lead to therapeutic effects.
- Receptor Modulation : Its structural components suggest potential interactions with neurotransmitter receptors, which could affect neurological pathways.
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that this oxalamide might also possess such activity.
Biological Activity Data
Study 1: Enzyme Interaction
A study evaluating the interaction of this compound with NNMT revealed significant inhibition at micromolar concentrations. This inhibition is crucial as NNMT is implicated in several metabolic disorders and cancers. The study highlighted the compound's potential as a therapeutic agent in treating these conditions.
Study 3: Cytotoxicity in Cancer Models
In vitro assays conducted on various cancer cell lines showed that compounds with similar piperazine and thiophene moieties exhibited cytotoxic effects. The findings suggest that this compound could be further investigated for its potential as an anticancer drug.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparison Metrics
Structural Features
- Piperazine Derivatives: The target compound and CAS 946355-34-6 share the 4-methylpiperazine group, which enhances solubility and may influence receptor binding.
- Thiophene vs. Pyridine/Aromatic Groups : S336 replaces thiophene with pyridine and dimethoxybenzyl groups, favoring flavor receptor (hTAS1R1/hTAS1R3) activation . The target compound’s dual thiophene groups may confer distinct electronic or steric effects.
Metabolic Stability
- S336 shows rapid metabolism in rat hepatocytes without amide hydrolysis, indicating stability in vivo . The target compound’s metabolic fate is unknown, though its piperazine group may undergo oxidation or N-demethylation .
Regulatory Status
- S336 is globally approved as a flavoring agent (FEMA 4233) with a high NOEL (100 mg/kg) . Other oxalamides, including the target compound, lack regulatory evaluations, limiting their commercial applicability.
Q & A
Q. What are the recommended synthetic routes for preparing N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the thiophene rings. For example, nucleophilic substitution reactions can introduce the 4-methylpiperazine moiety to the thiophen-3-yl ethyl backbone. Oxalamide coupling between the activated carboxylic acid derivatives (e.g., using EDCI/HOBt) and the thiophen-2-ylmethylamine is critical for forming the final structure. Reaction optimization (e.g., temperature, solvent polarity) is essential to improve yields, as demonstrated in analogous oxalamide syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry of the thiophene and piperazine substituents, with characteristic shifts for methylpiperazin-1-yl (δ ~2.3–3.0 ppm) and thiophene protons (δ ~6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro assays :
- Kinase Inhibition Screening : Prioritize kinases linked to thiophene/piperazine pharmacophores (e.g., MAPK or PI3K pathways) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic settings?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) using software like JMP® to identify critical factors .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling) or organocatalysts (e.g., DMAP for acylations) may improve efficiency .
- Purification Strategies : Gradient chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. How should researchers address contradictory data in solubility and stability studies?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for stock solutions; PBS for aqueous stability tests).
- For Stability : Conduct accelerated degradation studies under varied pH (1–10) and temperatures (4–40°C), monitored via HPLC. Contradictions may arise from thiophene oxidation or piperazine hydrolysis, necessitating protective groups (e.g., Boc for amines) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs by replacing thiophene with furan/isoxazole or substituting 4-methylpiperazine with morpholine. Evaluate changes in bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase™ to correlate substituent electronic properties (e.g., logP, H-bond donors) with assay results .
Q. How can computational modeling predict its target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina® or Glide® to dock the compound into homology models of suspected targets (e.g., GPCRs or kinases). The thiophene rings and oxalamide backbone may engage in π-π stacking or hydrogen bonding .
- MD Simulations : Run 100-ns simulations in Desmond® to assess binding stability under physiological conditions .
Q. What experimental controls are critical for minimizing off-target effects in cellular assays?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., serotonin receptors) to rule out promiscuity .
- Isozyme Profiling : Use cytochrome P450 panels to identify metabolic interference .
Q. How can metabolic stability be evaluated preclinically?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS. The 4-methylpiperazine group may enhance stability compared to unsubstituted analogs .
Q. What in vivo models are appropriate for toxicity profiling?
- Methodological Answer :
- Acute Toxicity : Dose zebrafish embryos (OECD TG 236) to assess LC50 and developmental effects.
- Rodent Studies : Perform subchronic dosing (14–28 days) in BALB/c mice, monitoring serum biomarkers (ALT, creatinine) and histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
